molecular formula C19H24N2O4S2 B1677282 オマパトリラート CAS No. 167305-00-2

オマパトリラート

カタログ番号: B1677282
CAS番号: 167305-00-2
分子量: 408.5 g/mol
InChIキー: LVRLSYPNFFBYCZ-VGWMRTNUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Omapatrilat is an investigational drug that was developed as an antihypertensive agent. It functions as a dual inhibitor of both neutral endopeptidase and angiotensin-converting enzyme, which are enzymes involved in the regulation of blood pressure. Despite its potential, omapatrilat was never marketed due to safety concerns, particularly the risk of angioedema .

科学的研究の応用

Omapatrilat has been extensively studied for its potential in treating hypertension and congestive heart failure. Its dual inhibition mechanism offers a unique approach to managing blood pressure by simultaneously targeting two key enzymes. Research has shown that omapatrilat can effectively lower blood pressure and improve cardiac function in heart failure patients . Additionally, it has been investigated for its effects on cognitive function and diabetes management in clinical trials .

生化学分析

Biochemical Properties

Omapatrilat plays a significant role in biochemical reactions by inhibiting two key enzymes: neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE). NEP is responsible for the degradation of natriuretic peptides, which are involved in the regulation of blood pressure and fluid balance. By inhibiting NEP, omapatrilat increases the levels of natriuretic peptides, leading to vasodilation and increased sodium excretion . ACE, on the other hand, converts angiotensin I to angiotensin II, a potent vasoconstrictor. Inhibiting ACE reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure .

Cellular Effects

Omapatrilat influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting NEP and ACE, omapatrilat increases the levels of natriuretic peptides and decreases the levels of angiotensin II. This dual effect results in vasodilation, reduced blood pressure, and decreased cardiac remodeling . Additionally, omapatrilat has been shown to improve insulin sensitivity and reduce oxidative stress in certain cell types .

Molecular Mechanism

The molecular mechanism of omapatrilat involves its binding to both NEP and ACE. By inhibiting these enzymes, omapatrilat reduces the production of angiotensin II and increases the levels of natriuretic peptides . This dual inhibition leads to vasodilation, increased sodium excretion, and reduced blood pressure. The inhibition of NEP also prevents the degradation of bradykinin, a peptide that promotes vasodilation and reduces blood pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of omapatrilat have been observed to change over time. Omapatrilat has been shown to have a long-lasting antihypertensive effect, with significant reductions in blood pressure observed up to 24 hours after administration . The stability and degradation of omapatrilat in laboratory settings have also been studied, with findings indicating that the compound remains stable and effective over extended periods .

Dosage Effects in Animal Models

The effects of omapatrilat vary with different dosages in animal models. In rodent models of hypertension, omapatrilat has been shown to lower blood pressure in a dose-dependent manner . Higher doses of omapatrilat result in greater reductions in blood pressure, but may also lead to adverse effects such as angioedema . It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Omapatrilat is involved in several metabolic pathways, primarily through its inhibition of NEP and ACE. By inhibiting these enzymes, omapatrilat affects the renin-angiotensin-aldosterone system and the natriuretic peptide system . This dual inhibition leads to increased levels of natriuretic peptides and decreased levels of angiotensin II, resulting in vasodilation and reduced blood pressure .

Transport and Distribution

Omapatrilat is transported and distributed within cells and tissues through various mechanisms. The compound has been shown to penetrate the blood-brain barrier and exert effects on the central nervous system . Additionally, omapatrilat is distributed to various tissues, including the heart, kidneys, and blood vessels, where it exerts its antihypertensive effects .

Subcellular Localization

The subcellular localization of omapatrilat is primarily within the cytoplasm, where it interacts with NEP and ACE . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzymes to exert its effects. Omapatrilat’s ability to inhibit NEP and ACE within the cytoplasm is crucial for its antihypertensive properties .

準備方法

The synthesis of omapatrilat involves several steps, starting with the preparation of chiral intermediates. These intermediates are synthesized using microbial or enzymatic processes, which offer high enantioselectivity and regioselectivity. The advantages of these biocatalytic processes include mild reaction conditions and the ability to reuse immobilized enzymes . The industrial production of omapatrilat would likely follow similar synthetic routes, optimizing for yield and purity.

化学反応の分析

Omapatrilat undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur-containing groups in the molecule.

    Reduction: This reaction can affect the carbonyl groups present in the structure.

    Substitution: This reaction can occur at the amide or carboxylic acid groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

類似化合物との比較

Omapatrilat is unique in its dual inhibition of both angiotensin-converting enzyme and neutral endopeptidase. Similar compounds include:

Omapatrilat’s uniqueness lies in its ability to simultaneously inhibit both enzymes, offering a broader spectrum of antihypertensive effects compared to single-enzyme inhibitors.

特性

IUPAC Name

(4S,7S,10aS)-5-oxo-4-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,9,10,10a-octahydropyrido[2,1-b][1,3]thiazepine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c22-17(15(26)11-12-5-2-1-3-6-12)20-13-9-10-27-16-8-4-7-14(19(24)25)21(16)18(13)23/h1-3,5-6,13-16,26H,4,7-11H2,(H,20,22)(H,24,25)/t13-,14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRLSYPNFFBYCZ-VGWMRTNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2C(C1)SCCC(C2=O)NC(=O)C(CC3=CC=CC=C3)S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N2[C@H](C1)SCC[C@@H](C2=O)NC(=O)[C@H](CC3=CC=CC=C3)S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168273
Record name Omapatrilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Omapatrilat binds to both angiotensin converting enzyme and neutral endopeptidase. This results in a decrease renin-angiotensin-aldosterone production and increase natriuretic peptidase circulation.
Record name Omapatrilat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00886
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

167305-00-2
Record name Omapatrilat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167305-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Omapatrilat [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167305002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Omapatrilat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00886
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Omapatrilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OMAPATRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36NLI90E7T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Omapatrilat
Reactant of Route 2
Omapatrilat
Reactant of Route 3
Omapatrilat
Reactant of Route 4
Omapatrilat
Reactant of Route 5
Omapatrilat
Reactant of Route 6
Omapatrilat

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。